Dapsone Hydroxylamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapsone Hydroxylamine-d4 is a deuterium-labeled derivative of Dapsone Hydroxylamine, a metabolite of the sulfonamide antibiotic dapsone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone and its derivatives. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dapsone Hydroxylamine-d4 is synthesized through the N-hydroxylation of dapsone, which involves the introduction of a hydroxylamine group to the nitrogen atom of the sulfone moiety. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction typically requires the presence of cytochrome P-450 enzymes, which facilitate the hydroxylation reaction.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.
Chemical Reactions Analysis
Types of Reactions: Dapsone Hydroxylamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates, which are studied for their potential toxicological effects.
Reduction: Reduction reactions can convert this compound back to its parent compound, dapsone.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed:
Scientific Research Applications
Dapsone Hydroxylamine-d4 is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of dapsone and its derivatives.
Biology: Investigating the biological effects and interactions of dapsone metabolites in cellular systems.
Medicine: Understanding the pharmacokinetics and potential toxicological effects of dapsone and its metabolites.
Industry: Developing new analytical methods and tools for tracking and analyzing drug metabolism.
Mechanism of Action
Dapsone Hydroxylamine-d4 exerts its effects through the inhibition of dihydrofolic acid synthesis, similar to its parent compound, dapsone. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria and protozoa. The deuterium labeling allows for detailed tracking of the compound’s interactions and metabolic pathways in biological systems.
Comparison with Similar Compounds
Dapsone: The parent compound, used primarily as an antibiotic.
Dapsone Hydroxylamine: The non-deuterated form of Dapsone Hydroxylamine-d4.
Monoacetyl Dapsone: Another metabolite of dapsone, formed through acetylation.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDSJDWESCGRKW-NMRLXUNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.